molecular formula C21H17BrN2O4 B4998332 2-(2-bromo-4-phenylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide

2-(2-bromo-4-phenylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide

Cat. No.: B4998332
M. Wt: 441.3 g/mol
InChI Key: ZDGZIQNFBDKDNT-UHFFFAOYSA-N
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Description

2-(2-bromo-4-phenylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo-substituted phenyl group, a nitro-substituted phenyl group, and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-phenylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Bromination: The starting material, 4-phenylphenol, undergoes bromination to introduce a bromo group at the 2-position, yielding 2-bromo-4-phenylphenol.

    Etherification: The brominated phenol is then reacted with 2-bromoacetyl chloride in the presence of a base, such as potassium carbonate, to form 2-(2-bromo-4-phenylphenoxy)acetyl chloride.

    Amidation: The acetyl chloride derivative is subsequently reacted with 2-methyl-4-nitroaniline in the presence of a base, such as triethylamine, to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-phenylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Oxidation Reactions: The phenyl groups can undergo oxidation to form quinones under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., potassium carbonate).

    Reduction: Reducing agents (e.g., hydrogen gas, sodium borohydride), solvents (e.g., ethanol), and catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone).

Major Products Formed

    Substitution: Derivatives with different substituents replacing the bromo group.

    Reduction: Amino derivatives with the nitro group reduced to an amino group.

    Oxidation: Quinone derivatives formed from the oxidation of phenyl groups.

Scientific Research Applications

2-(2-bromo-4-phenylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-phenylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like the nitro and bromo groups can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-bromo-4-phenylphenoxy)-N-(2-methylphenyl)acetamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    2-(2-chloro-4-phenylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide: Contains a chloro group instead of a bromo group, which can influence its chemical properties and reactivity.

    2-(2-bromo-4-phenylphenoxy)-N-(4-nitrophenyl)acetamide: Lacks the methyl group, which may alter its steric and electronic properties.

Uniqueness

2-(2-bromo-4-phenylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(2-bromo-4-phenylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O4/c1-14-11-17(24(26)27)8-9-19(14)23-21(25)13-28-20-10-7-16(12-18(20)22)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGZIQNFBDKDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)COC2=C(C=C(C=C2)C3=CC=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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